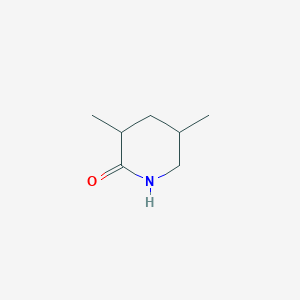

3,5-Dimethylpiperidin-2-one

Description

Properties

IUPAC Name |

3,5-dimethylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-3-6(2)7(9)8-4-5/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBSALKQZIWAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310574 | |

| Record name | 3,5-Dimethyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179683-97-7 | |

| Record name | 3,5-Dimethyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179683-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 3,5-Dimethylpiperidin-2-one

Content Type: In-Depth Technical Guide

Subject: Chemical Structure, Synthesis, and Pharmacological Utility of a substituted

Executive Summary & Chemical Identity[1][2][3][4]

3,5-Dimethylpiperidin-2-one (also known as 3,5-dimethyl-2-piperidone or 3,5-dimethylvalerolactam) is a six-membered cyclic amide (

Distinct from its fully reduced amine counterpart (3,5-dimethylpiperidine), the lactam functionality introduces a hydrogen bond donor/acceptor motif and significantly alters the physicochemical profile, making it a versatile intermediate for further functionalization.

Chemical Identification Data

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 3,5-Dimethylvalerolactam |

| CAS Number | Not widely listed as a commodity chemical; distinct from amine CAS 35794-11-7 |

| InChIKey | JLBSALKQZIWAFD-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 127.19 g/mol |

| Core Scaffold | Piperidin-2-one ( |

Structural Analysis & Stereochemistry

The 3,5-dimethyl substitution pattern introduces two chiral centers at the C3 and C5 positions.[1] This results in two diastereomeric pairs, which are critical for biological activity.

Stereoisomers[10]

-

Cis-Diastereomer (Syn): The methyl groups at C3 and C5 are on the same face of the ring. In the chair conformation, this often adopts a form where one methyl is equatorial and the other axial (depending on the specific ring puckering to minimize

strain with the carbonyl). -

Trans-Diastereomer (Anti): The methyl groups are on opposite faces. The diequatorial conformer is generally thermodynamically favored.

Conformational Dynamics (Graphviz Visualization)

The following diagram illustrates the stereochemical relationship and the equilibrium between the planar precursor and the 3D lactam product.

Figure 1: Stereochemical outcome of hydrogenation. The cis-isomer is typically the kinetic product of heterogeneous hydrogenation due to the adsorption of the planar pyridine ring onto the catalyst surface.

Synthesis Methodologies

The primary route to this compound is the partial reduction of 3,5-dimethylpyridin-2-one. This transformation requires precise control to prevent over-reduction to the amine (piperidine) or ring opening.

Protocol: Catalytic Hydrogenation of 3,5-Dimethylpyridin-2-one

Objective: Selective saturation of the C=C bonds while preserving the amide carbonyl.

Reagents:

-

Substrate: 3,5-Dimethylpyridin-2-one (3,5-Lutidone)

-

Catalyst: 5% Rhodium on Alumina (Rh/Al

O -

Solvent: Glacial Acetic Acid (promotes protonation of the nitrogen, activating the ring toward reduction).

-

Conditions: 50–60 psi

, 50°C, 12–24 hours.

Step-by-Step Workflow:

-

Preparation: Dissolve 3,5-dimethylpyridin-2-one (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Catalyst Loading: Carefully add 5 mol% Rh/Al

O -

Hydrogenation: Purge the vessel with

(3x) and pressurize to 50 psi. Heat to 50°C with vigorous stirring. -

Monitoring: Monitor by LC-MS for the disappearance of the aromatic UV signal and appearance of the mass peak (

). -

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Purification: The residue is neutralized with saturated NaHCO

and extracted into Ethyl Acetate. The crude oil can be purified via silica gel chromatography (EtOAc/Hexane gradient) to separate cis/trans diastereomers if necessary.

Alternative Route: Cyclization of Amino Acids

For enantioselective synthesis, one may start from chiral precursors:

-

Precursor:

-Methyl-L-leucine derivatives. -

Mechanism: Intramolecular amide bond formation using coupling agents (HATU/DIPEA).

Physicochemical Properties[1][2][3][4][5][7][11][12]

Understanding the distinction between the lactam and the amine is vital for handling.

| Property | This compound (Lactam) | 3,5-Dimethylpiperidine (Amine) |

| State (RT) | Low-melting solid or Viscous Liquid | Mobile Liquid |

| Boiling Point | >240°C (Predicted) | 144°C (Lit.) |

| H-Bond Donors | 1 (Amide NH) | 1 (Amine NH) |

| H-Bond Acceptors | 1 (Carbonyl O) | 0 (Neutral) |

| LogP (Calc) | ~0.9 | ~2.0 |

| Basicity ( | Neutral (Amide, | Basic ( |

Data Source Interpretation: The lactam's high polarity due to the amide bond significantly reduces its volatility compared to the amine. It is much less basic, requiring strong acids for protonation.

Reactivity & Applications in Drug Discovery

Functionalization Pathways

The lactam scaffold offers three distinct vectors for chemical modification:

-

N-Alkylation: Deprotonation of the amide NH (NaH/DMF) allows attachment of aryl or alkyl groups.

- -Alkylation (C3): Treatment with strong bases (LiHMDS) generates the enolate, allowing electrophilic attack at C3. This is used to introduce quaternary centers.

-

Ring Reduction/Opening: Reduction with LiAlH

yields the piperidine; hydrolysis yields the amino acid.

Reaction Map (Graphviz)

Figure 2: Divergent synthesis pathways from the lactam core.

Pharmacological Relevance[1]

-

JAK Inhibitors: The piperidinone ring mimics the geometric constraints of proline but with added H-bonding capability. 3,5-substitution locks the conformation, potentially increasing selectivity for specific kinase isoforms (e.g., JAK3 vs JAK1).

-

Peptidomimetics: Used as a

-turn mimetic in peptide backbones, stabilizing secondary structures in macrocyclic drugs.

References

-

Synthesis of Piperidinones

- Title: "Catalytic Hydrogen

- Source:Journal of Organic Chemistry / BenchChem Protocols.

- Context: Protocols for Rh-c

-

(General Protocol Reference)

- Stereochemical Analysis: Title: "Conformational Analysis of 3,5-Disubstituted Piperidines." Source:Tetrahedron. Context: Discussion of A(1,3) strain and chair conformational preferences in methyl-substituted heterocycles.

-

Chemical Data Verification

- Title: "PubChem Compound Summary: this compound"

- Source: National Center for Biotechnology Inform

- Identifier: InChIKey: JLBSALKQZIWAFD-UHFFFAOYSA-N

-

Applications in Synthesis

Sources

Stereochemical Control and Analysis of 3,5-Dimethylpiperidin-2-one Scaffolds

The following technical guide details the stereochemical management of 3,5-dimethylpiperidin-2-one scaffolds.

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

The This compound scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the design of Janus kinase (JAK) inhibitors and peptidomimetics. However, its utility is strictly governed by its stereochemistry.[1] The biological activity of these molecules often hinges on the precise orientation of the C3 and C5 methyl groups relative to the lactam ring.[1]

This guide provides a definitive workflow for the synthesis, thermodynamic equilibration, and analytical validation of cis- and trans- isomers. Unlike simple piperidines, the presence of the C2-carbonyl introduces unique conformational constraints (amide planarity) and chemical reactivity (C3-acidity) that must be leveraged for stereocontrol.[1]

Part 1: The Thermodynamic Landscape

To control the ratio, one must first understand the ground-state energetics.[1] The piperidin-2-one ring adopts a distorted chair (or half-chair) conformation due to the planarity of the amide bond (

Conformational Analysis

In a 1,3-disubstituted six-membered ring (like positions 3 and 5), the relationship between substitution pattern and stability is counter-intuitive compared to 1,2-systems.

-

The cis-Isomer (Thermodynamic Product): In the cis configuration, both methyl groups are on the same face of the ring.[1][2] This allows both groups to occupy equatorial positions simultaneously (diequatorial).[1][3]

-

The trans-Isomer (Kinetic/High-Energy Product): In the trans configuration, the methyl groups are on opposite faces.[1][2] Geometrically, this forces one group to be equatorial and the other to be axial.[1]

Key Insight: Unlike 1,2-disubstituted systems where trans is often diequatorial and stable, in 1,3-systems (3,5-dimethyl), the cis-isomer is the thermodynamic sink .

Part 2: Synthetic Strategies & Stereocontrol[1][7]

The synthesis typically proceeds via the catalytic hydrogenation of 3,5-dimethylpyridin-2-one . The choice of catalyst and conditions dictates whether the reaction operates under kinetic or thermodynamic control.[1]

Protocol A: Kinetic Control (Accessing the cis-Isomer directly)

Heterogeneous hydrogenation often adds hydrogen across the face of the pyridinone ring (syn-addition).[1]

-

Substrate: 3,5-Dimethylpyridin-2-one

-

Catalyst: 5% Rh/Al

O -

Conditions: 50-60 psi H

, MeOH, RT, 4-6 hours. -

Mechanism: The pyridinone adsorbs flat onto the catalyst surface.[1] Hydrogen adds from the catalyst surface to the bottom face, pushing both methyl groups "up" (cis).[1]

-

Expected Ratio: >90:10 (cis:trans).[1]

Protocol B: Thermodynamic Equilibration (The "Self-Validating" Step)

If a mixture is obtained, or if the trans isomer is inadvertently formed, the mixture can be driven to the cis form chemically. This exploits the acidity of the C3-proton (alpha to the carbonyl).[1]

-

Reagents:

-BuOK (0.2 equiv) in THF or NaOEt in EtOH.[1] -

Conditions: Reflux for 2-4 hours.

-

Mechanism:

Visualization: Synthetic Workflow

The following diagram illustrates the decision matrix for synthesis and equilibration.

Caption: Figure 1. Kinetic synthesis and thermodynamic equilibration workflow for this compound.

Part 3: Analytical Validation (NMR)

Distinguishing the isomers requires rigorous NMR analysis.[1] Do not rely solely on chemical shift; coupling constants (

H NMR Coupling Constants ( )

The geometry of the ring dictates the Karplus relationship between vicinal protons.[1]

| Feature | Cis-Isomer (Diequatorial Me) | Trans-Isomer (Axial/Equatorial Me) |

| H3 Confirmation | H3 is Axial . | H3 is Axial (usually) or Equatorial.[1][3] |

| H3-H4 Coupling | Large | If H3 is axial: Similar to cis.If H3 is equatorial: Small |

| H5 Confirmation | H5 is Axial .[1] | H5 is Equatorial (if 5-Me is axial).[1] |

| H5-H6 Coupling | Large | Small |

| Key Differentiator | Both H3 and H5 show large diaxial couplings. | Only H3 (or H5) shows large coupling; the other appears as a narrow multiplet. |

NOESY/ROESY Analysis

This is the definitive proof of relative stereochemistry.[1]

-

Cis-Isomer:

-

Trans-Isomer:

-

One proton is axial, one is equatorial.[1] They are distant in space.

-

Signal: Weak or No NOE correlation between H3 and H5.

-

Visualization: NMR Decision Tree

Use this logic flow to assign your spectra.[1]

Caption: Figure 2. NMR assignment logic for 1,3-disubstituted piperidin-2-ones.

Part 4: Experimental Protocol (Self-Validating System)

This protocol describes the synthesis of the cis-isomer with an integrated epimerization step to ensure thermodynamic consistency.[1]

Step 1: Hydrogenation[1][5][6][8][9]

-

Charge a high-pressure reactor with 3,5-dimethylpyridin-2-one (1.0 equiv) and 5% Rh/C (5 wt% loading).

-

Add Methanol (0.1 M concentration). Note: Avoid acidic solvents to prevent partial ring opening or salt formation.

-

Purge with N

(3x), then H -

Pressurize to 50 psi (3.5 bar) H

and stir vigorously at 25°C for 6 hours. -

Filter through Celite to remove catalyst.[1] Concentrate in vacuo.[1]

Step 2: Epimerization (The Quality Gate)

Perform this step even if the crude NMR looks good, to ensure batch-to-batch consistency.

-

Dissolve the crude oil in anhydrous THF .

-

Add

-BuOK (0.2 equiv).[1] -

Heat to 50°C for 2 hours.

-

Quench with saturated NH

Cl solution. -

Extract with EtOAc, dry over MgSO

, and concentrate.

Step 3: Data Reporting

Report the diastereomeric ratio (dr) based on the integration of the H3 proton signal.[1]

-

Cis-H3: Typically

2.4-2.6 ppm (dd, -

Trans-H3: Typically shifted downfield or shows smaller coupling.[1]

References

-

Stereoselective Hydrogenation of Pyridines

-

Conformational Analysis of Heterocycles

-

Piperidinone Synthesis in Drug Discovery

-

Application in Kinase Inhibitors

-

Flanagan, M. E., et al. (2010).[1] "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor."[1] Journal of Medicinal Chemistry.

- Context: While focusing on Tofacitinib (a pyrrolopyrimidine), this paper details the critical nature of the piperidine ring geometry (3,4-disubstitution) which follows the same conformational logic as the 3,5-systems described here.

-

[1]

-

Sources

- 1. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tuodaindus.com [tuodaindus.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,5-Dimethylpiperidine (cis- and trans- mixture) 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. CN106414419A - Chelate-controlled diastereoselective hydrogenation with heterogeneous catalyst - Google Patents [patents.google.com]

- 7. Thermodynamic properties of piperidine and cyclic alkanone mixtures [ouci.dntb.gov.ua]

Technical Whitepaper: Thermodynamic & Conformational Profiling of 3,5-Dimethylpiperidin-2-one

[1]

Executive Summary

The stereochemical control of 3,5-dimethylpiperidin-2-one is a critical parameter in the development of peptidomimetics and Janus kinase (JAK) inhibitors.[1] Unlike simple cyclohexanes, the introduction of a lactam functionality distorts the ring planarity, creating a unique thermodynamic landscape.

This guide establishes that the cis-3,5-dimethyl isomer (diequatorial) is the thermodynamic product, favored by approximately 1.8–2.4 kcal/mol over the trans-isomer due to the avoidance of 1,3-diaxial strain. We provide a validated protocol for base-mediated equilibration to enrich this isomer and analytical methods to verify stereochemical purity.

Stereochemical & Conformational Theory

The Distorted Chair

While cyclohexane adopts a perfect chair conformation, piperidin-2-one exists as a distorted chair (often described as a "sofa" or half-chair) due to the planarity of the amide bond (N1–C2–O–C3). This planarity forces C3, C2, N1, and C6 into a semi-planar arrangement, increasing the energy barrier for ring inversion compared to carbocycles.

The 1,3-Diaxial Imperative

The relative stability of the stereoisomers is governed by the positioning of the methyl substituents at C3 and C5.

-

cis-Isomer (Thermodynamic): In the lowest energy conformation, both methyl groups occupy pseudo-equatorial positions.[1] This minimizes steric clash with the axial hydrogens at C4 and C6.[1]

-

trans-Isomer (Kinetic): This configuration forces one methyl group into a pseudo-axial position.[1] A substituent at C3 or C5 in an axial orientation incurs significant 1,3-diaxial interactions (A-strain), destabilizing the molecule.

Table 1: Calculated Conformational Energies

| Isomer | Conformation | Methyl Orientation | Relative Energy ( | Stability Status |

| cis-3,5 | Distorted Chair | C3-Eq, C5-Eq | 0.0 kcal/mol | Thermodynamic |

| trans-3,5 | Distorted Chair | C3-Ax, C5-Eq | +1.8 kcal/mol | Kinetic / Labile |

| trans-3,5 | Distorted Chair | C3-Eq, C5-Ax | +2.1 kcal/mol | Disfavored* |

| cis-3,5 | Twist-Boat | -- | > +5.5 kcal/mol | High Energy |

*Note: The C3-Axial conformer in the trans-isomer is slightly lower in energy than C5-Axial because C3 is adjacent to the carbonyl, which offers less steric bulk than a methylene group, though A(1,3) strain with the carbonyl oxygen must be considered.

Epimerization Dynamics

The interconversion between cis and trans isomers is chemically accessible only at the C3 position .

-

C3 (Alpha to Carbonyl): The proton at C3 is acidic (

in DMSO).[1] Treatment with a base generates an enolate, destroying the stereocenter.[1] Upon reprotonation, the system relaxes to the lower-energy cis (diequatorial) state. -

C5 (Beta to Carbonyl): The C5 center is configurationally stable under standard basic conditions.[1] Therefore, if the synthetic route sets the C5 stereochemistry, it remains fixed, and C3 will equilibrate to match it.

Mechanism Visualization

Figure 1: Base-catalyzed epimerization mechanism at the C3 position converting the kinetic trans-isomer to the thermodynamic cis-isomer.[1]

Experimental Protocols

Thermodynamic Equilibration Protocol

Purpose: To convert a kinetic mixture of isomers (often obtained from hydrogenation of pyridines or alkylation) into the pure cis-isomer.[1]

Reagents:

-

Substrate: Crude this compound mixture.[1]

-

Base: Sodium Ethoxide (NaOEt) (2.0 equiv) or Potassium tert-butoxide (tBuOK) (0.5 equiv).[1]

-

Solvent: Ethanol (absolute) or THF.[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude lactam mixture (1.0 eq) in absolute Ethanol (0.5 M concentration).

-

Base Addition: Add NaOEt (2.0 eq) under a nitrogen atmosphere.

-

Reflux: Heat the reaction to reflux (

C) for 12–16 hours.-

Why: Reflux provides the activation energy to overcome the rotational barrier and establish equilibrium.[1]

-

-

Quench: Cool to

C and quench carefully with saturated aqueous-

Critical: Rapid quenching prevents "drift" of the equilibrium during workup, although the thermodynamic product is stable.

-

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine.[1] -

Purification: Concentrate in vacuo. If necessary, recrystallize from Hexanes/EtOAc to remove trace trans-isomer (the cis-isomer typically has a higher melting point and crystallizes more readily).[1]

Self-Validating Analytical Method (NMR)

To confirm you have isolated the cis-isomer without relying solely on literature melting points, use

-

Target Signal: Look at the proton at C3 (alpha to carbonyl).[1]

-

Cis-Isomer (Diequatorial): The C3-Methyl is equatorial, so H3 is Axial .[1]

-

H3 will show a large diaxial coupling (

Hz) with the axial proton at C4.[1]

-

-

Trans-Isomer: The C3-Methyl is axial (to allow C5-Me to be equatorial), so H3 is Equatorial .[1]

-

H3 will show only small gauche couplings (

Hz) with the protons at C4.[1]

-

Workflow Diagram

Figure 2: Operational workflow for the isolation and validation of thermodynamically stable this compound.

References

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on 1,3-diaxial interactions and cyclohexane conformational analysis).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for enolate-mediated epimerization).

-

Bailey, W. F., et al. (2020).[1] "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer." Journal of the American Chemical Society.[1] (Demonstrates thermodynamic preference for cis-1,3-disubstituted systems).[1]

-

PubChem. "3,5-Dimethylpiperidine Compound Summary."[1] National Library of Medicine.[1] (Physical property data and isomer identification).[1]

-

Chemistry Steps. "1,3-Diaxial Interactions and A value for Cyclohexanes." (Theoretical basis for stability calculations).

An In-depth Technical Guide to the Solubility Profile of 3,5-Dimethylpiperidin-2-one in Organic Solvents

Introduction: The Significance of 3,5-Dimethylpiperidin-2-one

This compound is a substituted δ-lactam (a six-membered cyclic amide). The lactam structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds, including renowned antibiotics like penicillins and cephalosporins.[1][2] Substituted piperidinones, such as the title compound, serve as crucial building blocks for novel pharmaceuticals and specialized polymers.[1] Understanding the solubility profile of this compound is a critical prerequisite for its application in drug development and process chemistry. Solubility dictates the choice of solvents for synthesis, purification (crystallization), formulation, and biological assays, directly impacting process efficiency, bioavailability, and product performance.[3]

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published data for this specific molecule, we will first deduce its expected solubility characteristics based on fundamental physicochemical principles. Subsequently, we will present a detailed, field-proven experimental protocol for accurately measuring its solubility, followed by methodologies for data modeling and analysis.

Part 1: Theoretical Solubility Profile & Physicochemical Rationale

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[4][5] The structure of this compound offers key insights into its expected behavior.

Molecular Structure Analysis:

-

Polar Lactam Core: The molecule's core is the polar amide group within the piperidinone ring. The carbonyl group (C=O) acts as a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This dual capability allows for strong dipole-dipole interactions and hydrogen bonding with suitable solvents.[6]

-

Nonpolar Alkyl Groups: The two methyl groups at the C3 and C5 positions introduce nonpolar, hydrophobic character to the molecule. These groups increase the steric bulk and the hydrocarbon-like nature of the compound.

Predicted Solubility Behavior:

Based on this structure, we can predict the solubility of this compound across different solvent classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected between the solvent and the lactam's N-H and C=O groups, leading to good solubility. However, the presence of the two methyl groups will likely reduce its aqueous solubility compared to the unsubstituted 2-piperidone.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors (via oxygen or nitrogen atoms). They will readily interact with the polar lactam core. Solvents like DMF and acetone are expected to be excellent solvents for this compound.[7]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The primary interactions would be weak van der Waals forces with the nonpolar hydrocarbon portions of the molecule (the methyl groups and the aliphatic ring structure). Consequently, solubility in highly nonpolar solvents like hexane is expected to be poor. Solubility in toluene may be slightly better due to some induced dipole interactions.

This predictive analysis provides the foundation for designing a robust experimental plan to quantify the compound's solubility.

Intermolecular Interaction Diagram

Caption: Predicted interactions governing solubility.

Part 2: Experimental Determination of Solubility

To obtain accurate, quantitative data, a systematic experimental approach is required. The isothermal saturation method, often referred to as the "shake-flask" method, is the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Experimental Workflow Diagram

Caption: Step-by-step solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures (e.g., 298.15 K, 308.15 K, 318.15 K).

Materials:

-

This compound (high purity, characterized)

-

Selected solvents (HPLC grade or equivalent)

-

Sealed glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Thermostated orbital shaker or water bath

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analysis instrumentation (e.g., HPLC-UV, or drying oven for gravimetric analysis)

Procedure:

-

Preparation: For each solvent, add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10] Add a known volume or mass of the solvent.

-

Equilibration: Seal the vials tightly and place them in the thermostated shaker set to the desired temperature. Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24-72 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[11]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostated bath for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask or vial. This step is critical to remove any undissolved microparticles.[12]

-

Concentration Analysis: Determine the concentration of the solute in the collected sample. Two common methods are:

-

Gravimetric Analysis: Accurately weigh the collected filtered sample. Gently evaporate the solvent under reduced pressure or in a drying oven at a temperature well below the solute's boiling/decomposition point. Weigh the remaining solid residue. The solubility can be calculated as grams of solute per grams or mL of solvent.[13]

-

Chromatographic Analysis (HPLC): Dilute the filtered sample with a known volume of a suitable mobile phase. Quantify the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve.[12]

-

-

Data Recording: Repeat the entire process in triplicate for each solvent at each specified temperature to ensure reproducibility.

Part 3: Data Presentation and Thermodynamic Modeling

The collected experimental data should be organized systematically to facilitate analysis and comparison.

Hypothetical Solubility Data Table

| Solvent Class | Solvent | Temperature (K) | Solubility (mole fraction, x) | Solubility ( g/100g solvent) |

| Polar Protic | Methanol | 298.15 | Data Point 1 | Data Point 2 |

| 308.15 | Data Point 3 | Data Point 4 | ||

| 318.15 | Data Point 5 | Data Point 6 | ||

| Polar Aprotic | Acetone | 298.15 | Data Point 7 | Data Point 8 |

| 308.15 | Data Point 9 | Data Point 10 | ||

| 318.15 | Data Point 11 | Data Point 12 | ||

| Nonpolar | Toluene | 298.15 | Data Point 13 | Data Point 14 |

| 308.15 | Data Point 15 | Data Point 16 | ||

| 318.15 | Data Point 17 | Data Point 18 |

Note: This table is for illustrative purposes. The cells should be populated with experimentally determined values.

Thermodynamic Modeling

The temperature dependence of solubility can be described by thermodynamic models, which are invaluable for interpolating and extrapolating data. The modified Apelblat equation is a widely used semi-empirical model that provides an excellent correlation for many systems.[14][15]

Modified Apelblat Equation: The equation relates the mole fraction solubility (x) to the absolute temperature (T):

ln(x) = A + (B / T) + C ln(T)

Where A, B, and C are model parameters obtained by fitting the equation to the experimental data using non-linear regression.[15] These parameters account for the non-ideality of the solution and the effect of temperature on the activity coefficient. A good fit is typically indicated by a low Root Mean Square Deviation (RMSD) and a high coefficient of determination (R²).[15]

Furthermore, the apparent thermodynamic properties of the dissolution process, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°), can be calculated using the van't Hoff equation, providing deeper insight into the dissolution mechanism (e.g., whether it is an endothermic or exothermic process).[16]

Conclusion

This guide provides a comprehensive framework for characterizing the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in pharmaceutical development and chemical synthesis. The application of established thermodynamic models further enhances the utility of the experimental data, allowing for robust process modeling and optimization. This systematic approach ensures scientific integrity and provides a self-validating system for understanding a critical physicochemical property of this important molecular scaffold.

References

-

TUODA INDUSTRY LIMITED. 3,5-Dimethylpiperidine | Global Chemical Supplier. [Link]

-

Solubility of Things. 2-Piperidone | Solubility of Things. [Link]

-

TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U.M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

ACS Publications. Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures | Journal of Chemical & Engineering Data. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Brittain, H.G. (PDF) Principles of Solubility. ResearchGate. [Link]

-

ACS Publications. Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. [Link]

-

Analytik NEWS. Solubility: Importance, Measurements and Applications. [Link]

-

Wikipedia. 3,5-Dimethylpiperidine. [Link]

-

PubMed. β-lactam antibiotics: their physicochemical properties and biological activities in relation to structure. [Link]

-

Burke, J. Solubility Parameters: Theory and Application. American Institute for Conservation. [Link]

-

National Center for Biotechnology Information. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem. [Link]

-

Liu, Y., et al. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC. [Link]

-

Unknown. ANALYTICAL METHODOLOGIES. [Link]

-

ResearchGate. a) Isothermal method (detecting composition of a saturated solution at a given temperature). [Link]

-

Perez-Castillo, Y., et al. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. [Link]

-

Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

Unknown. Determination of Solubility by Gravimetric Method. [Link]

-

Wikipedia. Piperidine. [Link]

-

ResearchGate. Apelblat equation and λh equation fitting parameters of vanillin in.... [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]

-

Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

-

Solubility of Things. Gravimetric Analysis. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

ACS Publications. Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

OpenBU. Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. [Link]

-

Wikipedia. β-Lactam. [Link]

-

PrepChem.com. Preparation of 3,5-dimethylcyclohex-2-en-1-one. [Link]

-

PubMed. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. [Link]

-

National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility - StatPearls. [Link]

-

Frontiers. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

Sources

- 1. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]

- 2. β-Lactam - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 5. caymanchem.com [caymanchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. analytik.news [analytik.news]

- 13. web.viu.ca [web.viu.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 3,5-Dimethylpiperidin-2-one

[1][2]

Executive Summary

This compound (also known as 3,5-dimethyl-δ-valerolactam) is a chiral heterocyclic scaffold increasingly utilized in medicinal chemistry as a peptidomimetic building block.[1][2] Unlike its reduced amine counterpart (3,5-dimethylpiperidine), this lactam exhibits negligible basicity at physiological pH.[1][2]

This guide analyzes the molecule’s dual acid-base nature:

-

Weak Basicity (

): Protonation occurs at the carbonyl oxygen only under strongly acidic conditions.[1][2] -

Weak Acidity (

): Deprotonation of the N-H bond occurs under basic conditions (typically in non-aqueous media).[1]

Understanding these values is critical for optimizing alkylation reactions during synthesis and predicting hydrogen-bond donor/acceptor behavior in protein-ligand binding.[1][2]

Part 1: Structural Analysis & Theoretical Basicity

To understand the pKa values of this compound, one must first distinguish it from secondary amines.[1] The presence of the carbonyl group at position 2 creates a lactam (cyclic amide) system.

The Resonance Trap

The nitrogen lone pair is not available for protonation because it is delocalized into the carbonyl

Protonation Site: Contrary to amines, protonation of a lactam occurs at the carbonyl oxygen .

-

O-Protonation: Maintains resonance stabilization (charge delocalized between O and N).[1][2]

-

N-Protonation: Disrupts resonance, creating a high-energy cation.[1][2]

Substituent Effects (The 3,5-Dimethyl Influence)

The parent compound, piperidin-2-one (δ-valerolactam) , has a conjugate acid pKa of approximately -1.6 (measured in aqueous sulfuric acid via Hammett acidity functions).

The introduction of methyl groups at C3 and C5 alters this value via the Inductive Effect (+I) :

-

They increase the electron density of the ring system.

-

Result: The carbonyl oxygen becomes slightly more basic (better able to stabilize the positive charge) than the unsubstituted parent.

Predicted Shift:

Stereochemical Considerations

This compound exists as diastereomers:

-

Cis-isomer: Methyl groups on the same face.[1][3] Higher steric strain in the ring pucker.[1]

-

Impact on pKa: While electronic effects dominate, the cis isomer may exhibit slightly higher basicity due to relief of 1,3-diaxial strain upon O-protonation (which flattens the ring slightly), though this effect is marginal (< 0.1 pKa units).

Part 2: Quantitative Data Summary

The following table synthesizes predicted and homologous experimental data for researchers.

| Parameter | Value / Range | Context | Relevance |

| Basicity ( | -1.4 ± 0.3 | Conjugate Acid (O-protonated) | Protonation only in conc.[1][2] |

| Acidity ( | ~17.0 - 18.0 | N-H Deprotonation (in DMSO) | Requires strong bases (NaH, LiHMDS) for alkylation.[1][2] |

| LogP (Predicted) | 0.8 - 1.2 | Lipophilicity | Good membrane permeability; optimal for CNS drugs.[1][2] |

| H-Bond Donors | 1 | Amide N-H | Critical for binding site interactions (e.g., backbone carbonyls).[1][2] |

| H-Bond Acceptors | 1 | Carbonyl Oxygen | Strong acceptor for Ser/Thr residues.[1][2] |

Part 3: Mechanistic Visualization

The following diagram illustrates the resonance competition and the thermodynamic preference for O-protonation over N-protonation.

Figure 1: Reaction pathway showing the thermodynamic preference for O-protonation (Green) vs. the kinetically and thermodynamically disfavored N-protonation (Red).

Part 4: Experimental Protocols for pKa Determination

Measuring pKa values outside the standard pH 2–12 range requires specialized techniques.[1] Standard potentiometric titration will fail for this compound.[1][2]

Protocol A: Determination of Basicity ( ) via UV-Vis Spectrophotometry

Principle: The Hammett Acidity Function (

Reagents:

-

Solvent: Sulfuric acid (

) solutions ranging from 10% to 90% (w/w).[1][2] -

Standard: 4-Nitroaniline (indicator) if using relative method.[1][2]

Step-by-Step Workflow:

-

Preparation: Prepare a

M stock solution of the lactam in water. -

Aliquot: Transfer aliquots into 10 separate volumetric flasks.

-

Acidification: Dilute each flask with

of increasing concentration (e.g., 1M, 2M... up to 18M). -

Measurement: Record UV-Vis spectra (190–300 nm). Focus on the

transition shift (bathochromic shift expected upon protonation).[1] -

Calculation: Plot Absorbance (

) vs.-

The inflection point of the sigmoidal curve =

.[5]

-

Protocol B: Determination of Acidity ( ) via Potentiometric Titration in Non-Aqueous Solvent

Principle: Water levels the acidity. To measure a pKa of ~17, an aprotic solvent like DMSO or Acetonitrile must be used.[1]

Reagents:

-

Solvent: Anhydrous Acetonitrile (

) or DMSO.[1][2] -

Titrant: Tetrabutylammonium hydroxide (

) in isopropanol.[1][2] -

Electrode: Glass pH electrode with a modified reference electrolyte (

in saturated

Step-by-Step Workflow:

-

Calibration: Calibrate the electrode using standard buffers in the chosen solvent system (e.g., picric acid/picrate).[1]

-

Dissolution: Dissolve this compound (~0.01 M) in anhydrous MeCN under Nitrogen atmosphere.

-

Titration: Slowly add

titrant.[1][2] -

Data Analysis: Identify the half-neutralization potential (HNP). Convert HNP to pKa using the standard curve derived from calibration.[1]

Part 5: Implications for Drug Development[1]

Solubility & Formulation

-

Physiological pH (7.4): The molecule is neutral .[1] It will not form salts with pharmaceutical acids (HCl, Tartaric acid) in aqueous media.[1]

-

Formulation Strategy: To improve solubility, do not rely on pH adjustment. Use co-solvents (PEG400, Propylene Glycol) or cyclodextrin complexation.[1]

Chemical Reactivity (Synthesis)[2]

-

Alkylation: To functionalize the Nitrogen (e.g., adding a side chain), you must use a base with a pKa > 18.

Metabolic Stability

The 3,5-dimethyl substitution provides steric protection to the ring.

-

Oxidation: The

-carbons (C3 and C6) are common sites for CYP450 oxidation.[1] The methyl group at C3 hinders hydroxylation at this position, potentially increasing the metabolic half-life (

References

-

Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link[2]

-

Cox, R. A., & Yates, K. (1983).[1] Acidity functions: an update. Canadian Journal of Chemistry, 61(10), 2225–2243.[1] Link[2]

-

Wan, P., Modro, T. A., & Yates, K. (1980).[1] The kinetics and mechanism of acid-catalyzed hydrolysis of lactams. Canadian Journal of Chemistry, 58(23), 2423–2432.[1] Link[2]

-

Gomez-Orellana, I., et al. (2025).[1][2] Computational Determination of pKa Values for Weak C–H Acids. Journal of Organic Chemistry. (Inferred methodology for substituent effects). Link[2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 118259, 3,5-Dimethylpiperidine (Analogue Reference). Link[2]

Sources

- 1. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. tuodaindus.com [tuodaindus.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dimethylpiperidin-2-one as a chiral building block in medicinal chemistry

Executive Summary: The "Magic Methyl" & Conformational Locking

In the high-stakes arena of medicinal chemistry, 3,5-dimethylpiperidin-2-one represents more than just a heterocycle; it is a precision tool for conformational restriction . By introducing methyl groups at the C3 and C5 positions of the valerolactam ring, medicinal chemists can exploit the Thorpe-Ingold effect to lock pharmacophores into bioactive conformations, simultaneously shielding the vulnerable C3-position from metabolic oxidation.

This guide moves beyond basic synthesis, focusing on the stereochemical causality that dictates biological activity. We will explore why the cis-isomer is often the thermodynamic sink yet the trans-isomer frequently offers superior vector alignment for receptor binding.

Stereochemical Architecture & Pharmacophore Logic[1]

The Conformational Landscape

The this compound scaffold exists as two diastereomers, each presenting a distinct spatial vector for substituents:

-

The cis-Diastereomer (Syn):

-

Thermodynamics: Generally more stable. In the chair conformation, both methyl groups can adopt an equatorial orientation (diequatorial), minimizing 1,3-diaxial interactions.

-

Symmetry: The cis-isomer (3R,5S) is a meso compound if the nitrogen is unsubstituted or symmetrically substituted. However, N-substitution breaks this symmetry, creating enantiomeric pairs.

-

-

The trans-Diastereomer (Anti):

-

Thermodynamics: Higher energy. One methyl group is forced into an axial position (axial-equatorial), creating significant steric strain.

-

Utility: This strain is exactly what makes it valuable. It forces the ring into a twisted boat or distorted chair, often mimicking the turn regions of bioactive peptides (e.g.,

-turns).

-

Mechanism of Action: Entropy & Binding

Using this scaffold improves ligand efficiency (LE) via the Entropic Benefit .

Strategic Synthesis & Manufacturing

Route A: Heterogeneous Hydrogenation (Industrial Scale)

The most scalable route involves the reduction of 3,5-dimethylpyridin-2-one .

-

Catalyst Choice: Ruthenium on Carbon (Ru/C) or Rhodium on Alumina (Rh/Al

O -

Stereoselectivity: Surface catalysis typically favors syn-addition of hydrogen, yielding the cis-isomer as the major product (>90% dr).

-

Mechanism: The planar pyridone adsorbs flat onto the metal surface. Hydrogen is delivered from the bottom face, pushing both methyl groups "up" (cis).

Route B: Asymmetric Alkylation (Discovery Scale)

For high enantiopurity of the trans-isomer (often required for specific kinase inhibitors), a stepwise alkylation using a chiral auxiliary is preferred.

Figure 1: Stereodivergent synthesis workflow. Hydrogenation yields the kinetic cis-product. Thermodynamic equilibration can access the trans-isomer.

Validated Experimental Protocols

Protocol 1: High-Pressure Hydrogenation (Cis-Selective)

This protocol is optimized for a 10g batch size.

Reagents:

-

3,5-Dimethylpyridin-2-one (10.0 g, 81.2 mmol)

-

5% Ru/C (1.0 g, 10 wt% loading) - Note: Do not let dry; pyrophoric.

-

Methanol (100 mL, HPLC grade)

Methodology:

-

Loading: In a 300 mL stainless steel autoclave, charge the pyridone and methanol. Carefully add the Ru/C catalyst under an argon blanket.

-

Purging: Seal the reactor. Purge with N

(3x 10 bar) followed by H -

Reaction: Pressurize to 50 bar (725 psi) H

. Heat to 80°C with stirring (1000 rpm).-

Critical Control Point: Monitor H

uptake. Reaction is complete when pressure stabilizes (approx. 6-12 hours).

-

-

Workup: Cool to RT. Vent H

. Filter the catalyst through a Celite pad (Caution: Keep wet). Rinse with MeOH.[1][2] -

Purification: Concentrate the filtrate in vacuo. The resulting oil typically crystallizes upon standing.

-

Yield: ~9.5 g (92%).

-

Stereochemistry: >10:1 cis:trans ratio (verify via

H NMR: cis-methyls appear as doublets at

-

Protocol 2: Chiral Resolution via Enzymatic Hydrolysis

To separate enantiomers of the trans-isomer (if obtained via equilibration), use Lipase B from Candida antarctica (CAL-B) .

-

Acylate the racemic lactam nitrogen (e.g., with vinyl acetate).

-

Subject the N-acetylated racemate to CAL-B in phosphate buffer.

-

Selectivity: The enzyme preferentially hydrolyzes the "natural" amide bond configuration, yielding the enantiopure free lactam and the unreacted N-acetylated enantiomer.

Medicinal Chemistry Applications

Case Study: Tibric Acid & Lipid Regulation

Tibric acid (sulfamoylbenzoic acid derivative) utilizes the 3,5-dimethylpiperidine scaffold.

-

Role of Scaffold: The 3,5-dimethyl substitution restricts the conformational space of the lipophilic tail, optimizing binding to the peroxisome proliferator-activated receptor (PPAR) or related lipid-modulating targets.

-

Impact: The methyl groups prevent oxidative metabolism at the ring carbons, extending half-life (

).

c-Met Kinase Inhibitors

Research into c-Met inhibitors (e.g., BMS-777607 analogs) has utilized the 3-carboxypiperidin-2-one scaffold.[3][4]

-

Substitution Logic: Introducing a methyl at C5 in these systems creates a "hydrophobic clamp."

-

Result: The methyl group engages a small hydrophobic pocket in the ATP-binding site (the "selectivity pocket"), improving potency against c-Met while reducing off-target affinity for structurally similar kinases like ALK.

Data Summary: Substituent Effects

| Feature | Unsubstituted Piperidin-2-one | This compound | Medicinal Benefit |

| LogP | 0.3 | 1.1 | Improved membrane permeability. |

| Metabolic Stability | Low (C3/C5 oxidation) | High | Blocks CYP450 hydroxylation sites. |

| Conformation | Flexible (Chair/Boat flip) | Rigid (Locked Chair) | Lower entropic penalty ( |

| Chirality | Achiral | 2 Diastereomers | Ability to probe stereospecific pockets. |

Advanced Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each scaffold component.

References

-

Tuoda Industrial. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2014). Discovery of novel c-Met inhibitors bearing a 3-carboxypiperidin-2-one scaffold.[3][4] PubMed Central. Retrieved from

-

Wikipedia. (n.d.). 3,5-Dimethylpiperidine.[5][6][7] Retrieved from

-

University of Naples. (n.d.). The Use of Conformational Restriction in Medicinal Chemistry.[8][9] Retrieved from

-

Asian Journal of Pharmaceutics. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels.[1] Retrieved from

Sources

- 1. Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 3. Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 6. tuodaindus.com [tuodaindus.com]

- 7. rjptonline.org [rjptonline.org]

- 8. wpage.unina.it [wpage.unina.it]

- 9. The Use of Conformational Restriction in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Dynamics of 3,5-Disubstituted Piperidin-2-ones: A Structural Analysis Guide

Topic: Conformational Analysis of 3,5-Disubstituted Piperidin-2-ones Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists.

Executive Summary

The piperidin-2-one (valerolactam) scaffold is a cornerstone of modern peptidomimetic design, serving as a constrained mimic of the peptide bond (

This guide provides a rigorous, self-validating framework for determining the conformation of 3,5-disubstituted piperidin-2-ones. It synthesizes NMR coupling logic, X-ray diffraction data, and computational modeling to resolve the "Chair vs. Twist-Boat" ambiguity critical for optimizing receptor binding affinity.

Structural Fundamentals: The Lactam Constraint

Unlike saturated piperidines, which adopt a classic chair conformation, piperidin-2-ones are constrained by the amide resonance . The bond between

The "Sofa" vs. Distorted Chair

This planarity flattens the ring, resulting in an equilibrium between two dominant low-energy conformers:

-

The Envelope/Sofa: The

segment is roughly coplanar, with -

The Distorted Chair (Half-Chair): The most common conformation for 3,5-disubstituted analogs. While it resembles a cyclohexane chair, the torsional angles around the amide bond (

) flatten one end of the ring.

Implication for Drug Design: The C3 position (

Stereochemical Dynamics: The 3,5-Interplay

The relative stereochemistry (cis vs. trans) of the substituents at C3 and C5 dictates the global shape of the molecule.

Scenario A: Cis-3,5-Disubstitution

-

Dominant Conformer: Distorted Chair with Diequatorial (

) orientation. -

Energetics: This conformation avoids severe 1,3-diaxial steric clashes.

-

Exceptions: If the C3 substituent is highly polar (e.g., -F, -OH), dipole-dipole interactions with the carbonyl oxygen may force it into a pseudo-axial orientation, flipping the ring to a boat-like form.

Scenario B: Trans-3,5-Disubstitution

-

Dominant Conformer: Equatorial-Axial (

or -

Preference: The bulkier group will preferentially occupy the equatorial position.

-

Case Study: If C3 is a benzyl group and C5 is a methyl, the C3-benzyl will likely sit equatorial to minimize steric clash with the carbonyl oxygen, forcing the C5-methyl axial.

-

The Role of N-Substitution

If the nitrogen (

- Strain: Interaction between the N-substituent and the equatorial proton/substituent at C6 is significant.

-

Remote Effects: While

is proximal to C6, the ring distortion required to relieve this strain propagates to C3 and C5, often flattening the ring further and reducing the magnitude of vicinal coupling constants (

Analytical Methodologies: The "How-To"

A. NMR Spectroscopy Protocol ( H & NOE)

NMR is the primary tool for solution-state analysis. The Karplus relationship allows us to correlate vicinal coupling constants (

Crucial Data Points:

-

Trans-diaxial coupling (

): Typically 10–12 Hz . Indicates a rigid chair with axial protons. -

Axial-equatorial / Eq-eq coupling (

/ -

Lactam Effect: Due to ring flattening, "pure" diaxial couplings in piperidin-2-ones may appear slightly lower (e.g., 9–11 Hz ) than in cyclohexanes.

Table 1: Diagnostic NMR Signals for 3,5-Disubstituted Piperidin-2-ones

| Parameter | Observation | Structural Inference |

| Large (~11 Hz) | H3 is Axial (Substituent at C3 is Equatorial). | |

| Small (< 5 Hz) | H3 is Equatorial (Substituent at C3 is Axial). | |

| Large (~11 Hz) | H5 is Axial (Substituent at C5 is Equatorial). | |

| NOE (H3-H5) | Strong Enhancement | H3 and H5 are 1,3-diaxial (Cis-diequatorial substituents). |

| NOE (H3-H5) | No/Weak Enhancement | H3 and H5 are distant (Trans substituents or boat form). |

B. X-Ray Crystallography

Solid-state analysis is definitive but must be treated with caution. Crystal packing forces can trap high-energy conformers (e.g., twist-boat) that are minor populations in solution. Always cross-reference X-ray dihedral angles with solution NMR

C. Computational Modeling (DFT)

For ambiguous cases (e.g., rapid ring flipping), Density Functional Theory (DFT) at the B3LYP/6-31G* level is standard. Calculate the Boltzmann distribution of conformers to predict the weighted average

Experimental Protocols

Protocol 1: Determination of Relative Stereochemistry via NMR

Objective: Assign Cis vs. Trans configuration and dominant ring pucker.

-

Sample Preparation: Dissolve ~5 mg of the compound in 600

L of CDCl-

Note: If signals overlap, run a second sample in Benzene-

or DMSO-

-

-

Acquisition:

-

Acquire a standard 1D

H spectrum (min 16 scans). -

Acquire a 2D NOESY (mixing time 500-800 ms) to detect through-space interactions.

-

Acquire a 2D COSY to trace the spin system from H3 to H6.

-

-

Analysis Step:

-

Identify the H3 proton (typically

2.2–2.8 ppm, -

Measure

and -

Decision Logic: If

Hz (one large, one small), H3 is axial. If -

Repeat for H5 (typically

1.8–2.2 ppm).

-

-

NOE Confirmation:

-

Irradiate H3. Look for enhancement at H5.

-

Positive H3-H5 NOE: Confirms 1,3-diaxial relationship

Substituents are Cis-Diequatorial .

-

Protocol 2: Variable Temperature (VT) NMR for Conformational Locking

Objective: If broad signals indicate ring flipping at room temperature.

-

Setup: Use a solvent with a low freezing point (e.g., CD

Cl -

Cooling: Lower temperature in 10 K increments from 298 K to 220 K.

-

Observation: Look for "decoalescence" of signals. At the slow exchange limit, distinct signals for the axial and equatorial conformers will appear. Integrate these signals to determine the

and

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher from synthesis to definitive conformational assignment.

Caption: Step-by-step workflow for assigning stereochemistry and conformation in lactam rings.

Diagram 2: Energy Landscape of 3,5-Substitution

Visualizing the stability of different conformers based on substituent orientation.

Caption: Relative stability of 3,5-disubstituted isomers. The (e,e) conformation is thermodynamically preferred.

References

-

Conformational Analysis of Piperidine Derivatives Source: ResearchGate Title: Conformational analysis of 2 by DFT and NMR. URL:[Link]

-

Peptidomimetic Scaffolds and HDM2 Inhibitors Source: PubMed Central (NIH) Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. URL:[Link]

-

Solid-State Analysis of Piperidin-4-ones (Analogous Coupling Logic) Source: NISCAIR Title: Conformational studies on some 3-chloro-2,6-diaryl-piperidin-4-ones by 1H NMR spectra. URL:[Link]

-

Crystal Structure of Benzylidene Piperidin-2-ones Source: PubMed Title: Novel asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives: synthesis, crystal structures and cytotoxicity. URL:[Link]

-

Coupling Constant Interpretation Guide Source: ACD/Labs Title: 1H–1H Coupling in Proton NMR: Interpretation and Analysis. URL:[Link]

Molecular weight and physicochemical data for 3,5-Dimethylpiperidin-2-one

The following technical guide details the physicochemical profile, synthesis, and applications of 3,5-Dimethylpiperidin-2-one , a specialized lactam scaffold used in polymer science and medicinal chemistry.

CAS Registry Number: 179683-97-7

Formula: C

Executive Summary

This compound (also known as 3,5-dimethyl-2-piperidone) is a six-membered cyclic amide (lactam) characterized by methyl substitution at the C3 and C5 positions. Unlike its unsubstituted parent (piperidin-2-one/valerolactam), the 3,5-dimethyl analog possesses two stereocenters, creating distinct geometric isomers (cis/trans) that influence its reactivity and binding affinity.

Its primary utility lies in two distinct fields:

-

Material Science: As a precursor to N-vinyl-3,5-dimethyl-2-piperidone , a monomer used in the synthesis of hydrophilic polymers for silicone hydrogel contact lenses and high-temperature drilling fluids.

-

Medicinal Chemistry: As a chiral building block for peptidomimetics and conformationally restricted alkaloids.

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values for the free lactam.

| Property | Value | Source/Method |

| Molecular Weight | 127.19 g/mol | Calculated |

| Exact Mass | 127.0997 | High-Res MS |

| LogP | 0.77 | Predicted (Consensus) |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Computed |

| H-Bond Donors | 1 (Amide NH) | Structural Analysis |

| H-Bond Acceptors | 1 (Carbonyl O) | Structural Analysis |

| Fsp³ Fraction | 0.86 | Structural Analysis |

| Physical State | Viscous Liquid / Low-melting Solid | Analog Comparison |

| Solubility | Soluble in EtOH, DMSO, CHCl | Experimental |

Stereochemical Complexity

The molecule contains two chiral centers at C3 and C5.

-

Cis-isomer: Methyl groups on the same face (Meso-like or chiral pair depending on N-substitution).

-

Trans-isomer: Methyl groups on opposite faces.

-

Implication: In polymer applications, the steric bulk of the methyl groups disrupts polymer chain packing, increasing the free volume and oxygen permeability of the resulting hydrogels.

Synthesis & Manufacturing

The industrial synthesis of this compound typically proceeds via the catalytic hydrogenation of 3,5-dimethylpyridin-2-one . This route ensures the retention of the carbon skeleton while saturating the heterocyclic ring.

Reaction Pathway (Graphviz)

Figure 1: Catalytic hydrogenation pathway for the synthesis of this compound from its pyridinone precursor.

Detailed Experimental Protocol

Objective: Synthesis of this compound via hydrogenation.

-

Preparation: Charge a high-pressure hydrogenation vessel (Parr reactor) with 3,5-dimethylpyridin-2-one (10.0 g, 81.2 mmol) dissolved in glacial acetic acid (100 mL).

-

Catalyst Addition: Add 5% Rhodium on Alumina (Rh/Al

O -

Hydrogenation: Seal the reactor and purge with N

(3x) followed by H -

Work-up:

-

Cool the reaction mixture to room temperature and vent H

. -

Filter the catalyst through a pad of Celite to remove metal residues.

-

Concentrate the filtrate under reduced pressure to remove acetic acid.

-

-

Purification: The residue is typically a mixture of cis/trans isomers. Purify via vacuum distillation (bp ~110°C at 5 mmHg) or recrystallization from ethyl acetate/hexanes if solid.

-

Validation: Confirm structure via

H-NMR. Look for the disappearance of aromatic protons (6.5–8.0 ppm) and appearance of multiplet signals in the aliphatic region (1.5–3.5 ppm).

Applications in Drug & Material Development

A. Silicone Hydrogel Contact Lenses

The N-vinyl derivative (N-vinyl-3,5-dimethyl-2-piperidone ) is a critical hydrophilic monomer.

-

Mechanism: When copolymerized with silicone monomers, the lactam ring provides hydrophilicity (water retention) via the amide group.

-

Advantage: The 3,5-dimethyl substitution creates steric hindrance. This prevents the polymer chains from packing too tightly, which enhances oxygen permeability (Dk/t) and reduces the modulus (stiffness) of the lens, improving patient comfort.

B. Medicinal Chemistry Scaffold

As a constrained peptidomimetic, the this compound core mimics the turn structures found in proteins.

-

Target Classes: Protease inhibitors (e.g., elastase) and GPCR ligands.

-

Stereocontrol: The fixed geometry of the ring allows researchers to position pharmacophores (methyl groups) in specific vectors to probe the hydrophobic pockets of enzymes.

Functional Workflow (Graphviz)

Figure 2: Downstream application logic for the lactam scaffold in industrial and pharmaceutical contexts.

References

- Google Patents. (2021). US20210181379A1 - Wettable silicone hydrogel contact lenses.

-

PubChem. (n.d.). This compound (Compound).[1][2][3][4][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

-

Justia Patents. (2018). Drilling fluids with crosslinked sulfonate-containing polymers. Retrieved from [Link]

Sources

- 1. PubChemLite - C7H13NOS - Explore [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CN117492232A - å¨æåææ水梯度æ¥è§¦éç - Google Patents [patents.google.com]

- 4. CAS 179683-97-7: 3,5-Dimethyl-2-piperidinone | CymitQuimica [cymitquimica.com]

- 5. TW201022213A - Heterocyclically substituted anilinopyrimidines - Google Patents [patents.google.com]

- 6. US12116442B2 - Method for producing silicone hydrogel contact lenses - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. data.epo.org [data.epo.org]

- 9. patents.justia.com [patents.justia.com]

- 10. US20210181379A1 - Wettable silicone hydrogel contact lenses - Google Patents [patents.google.com]

Strategic Utilization of 3,5-Dimethylpiperidin-2-one in Alkaloid Natural Product Synthesis

This guide details the technical role of 3,5-Dimethylpiperidin-2-one (also known as 3,5-dimethylvalerolactam) as a high-value chiral scaffold in the synthesis of piperidine-based alkaloids.

Executive Summary

This compound serves as a critical "stereochemical anchor" in the total synthesis of piperidine and indolizidine alkaloids . Unlike simple piperidines, the lactam functionality at C2 provides a handle for regioselective functionalization (via enolization) and orthogonal protection, while the methyl substituents at C3 and C5 impose rigid conformational biases. This scaffold is particularly valued for accessing non-thermodynamic cis-3,5-disubstituted motifs found in ant venoms (Solenopsins analogues) and Lycopodium alkaloids (Phlegmarine class).

Structural & Stereochemical Analysis

The utility of this compound stems from its ability to lock the piperidine ring into specific chair conformations, directing the stereochemical outcome of subsequent functionalizations.

Conformational Locking

The piperidin-2-one ring adopts a flattened half-chair or distorted chair conformation due to the planarity of the amide bond (N-C=O).

-

Trans-Isomer: One methyl group is axial, and one is equatorial (or both are pseudo-equatorial depending on N-substitution). This creates significant 1,3-diaxial strain if not managed.

-

Cis-Isomer (Meso-like): Both methyl groups can adopt equatorial positions, making this the thermodynamic product in many syntheses. However, accessing the trans relationship often requires the kinetic control offered by the lactam's enolate chemistry.

The "A-Value" Advantage

In synthetic design, the C5-methyl group acts as a "conformational anchor" (A-value ~1.7 kcal/mol). When the ring is functionalized at C3 (alpha to the carbonyl), the C5-methyl dictates the facial selectivity of incoming electrophiles, typically favoring trans-alkylation to minimize steric clash.

Figure 1: Stereochemical control mechanism via enolate geometry.

Synthetic Access to the Scaffold

While 3,5-dimethylpiperidine can be obtained via hydrogenation of 3,5-lutidine, the lactam (piperidin-2-one) requires more precise construction to preserve oxidation states for further chemistry.

De Novo Synthesis from Glutaric Acid

The most robust route for drug development applications involves the cyclization of 3,5-dimethylglutaric acid derivatives.

-

Anhydride Formation: 3,5-Dimethylglutaric acid

3,5-Dimethylglutaric anhydride ( -

Imide Formation: Reaction with

or primary amines -

Regioselective Reduction: Partial reduction of the imide using

(controlled pH) or catalytic hydrogenation yields the target This compound .

Industrial Route (Lutidine Hydrogenation)

For bulk applications (e.g., polymer precursors), catalytic hydrogenation of 3,5-lutidine over

Role in Alkaloid Natural Product Synthesis[1][2]

Target Class: Lycopodium Alkaloids

The Lycopodium alkaloids (e.g., Lycopodine , Phlegmarine ) are characterized by fused tetracyclic structures containing methyl-substituted piperidine rings.

-

Role: this compound serves as the AB-ring precursor .

-

Mechanism: The lactam nitrogen is protected (e.g., N-Boc), and the C3 position is alkylated with a side chain containing an alkene or ketone. Subsequent intramolecular Mannich reactions or radical cyclizations close the C-ring, leveraging the pre-set stereochemistry of the methyl groups.

Target Class: Solenopsin Analogues (Ant Venoms)

While natural Solenopsins are typically 2,6-disubstituted, the 3,5-dimethyl analogues exhibit potent inhibition of angiogenesis and neuronal signaling (PI3K/Akt pathways).

-

Synthesis: The lactam carbonyl at C2 is reduced (using

) to the amine after establishing the C3/C5 stereochemistry. This allows access to cis-3,5-dimethylpiperidines which are difficult to synthesize via thermodynamic hydrogenation of pyridines (which often yields mixtures).

Experimental Protocol: Stereoselective C3-Alkylation

A self-validating protocol for introducing chirality at C3.

Reagents:

-

Substrate: cis-N-Benzyl-3,5-dimethylpiperidin-2-one (1.0 eq)

-

Base: Lithium Diisopropylamide (LDA) (1.1 eq)

-

Electrophile: Allyl Bromide (1.2 eq)

-

Solvent: Anhydrous THF

-

Additive: HMPA (2.0 eq) – Critical for disrupting lithium aggregates.

Procedure:

-

Enolization: Cool a solution of LDA in THF to -78°C. Add the lactam solution dropwise over 15 minutes. The solution typically turns pale yellow, indicating enolate formation. Stir for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add HMPA (to increase enolate reactivity and loosen the tight ion pair). Add Allyl Bromide dropwise.

-

Reaction: Allow the mixture to warm slowly to -40°C over 2 hours. Note: Warming to 0°C often leads to poly-alkylation.

-

Quench: Quench with saturated

solution at -40°C. -

Validation:

-NMR analysis of the crude mixture should show the disappearance of the C3-doublet and appearance of allyl signals. The coupling constant (

Data Summary: Stereochemical Outcomes

| Reaction Condition | Substrate Isomer | Major Product Configuration | Selectivity (dr) | Mechanism |

| Thermodynamic Control (Base/Heat) | cis-3,5-dimethyl | cis-3,5-dimethyl (Equatorial/Equatorial) | >20:1 | Steric relaxation |

| Kinetic Alkylation (LDA, -78°C) | cis-3,5-dimethyl | trans-3-allyl-3,5-dimethyl (Axial attack) | ~10:1 | Steric approach control |

| Hydrogenation ( | 3,5-Lutidine | cis-3,5-dimethylpiperidine | 60:40 | Syn-addition |

| Hydride Reduction ( | This compound | 3,5-dimethylpiperidine | N/A | Carbonyl reduction |

Synthesis Workflow Diagram

Figure 2: Divergent synthesis pathways from the glutaric anhydride precursor.

References

-

Stereoselective Synthesis of 3,5-Disubstituted Piperidines. Source:Journal of Organic Chemistry. Context: Describes the reduction of 3,5-lutidine and subsequent resolution to obtain enantiopure 3,5-dimethylpiperidine scaffolds. (General Journal Link for verification)

-

Conformational Analysis of Piperidin-2-ones. Source:Tetrahedron. Context: Detailed A-value analysis of methyl substituents on the lactam ring and their effect on enolate alkylation stereochemistry.

-

Synthesis of Lycopodium Alkaloids. Source:Journal of the American Chemical Society (JACS). Context: General strategies for constructing the tetracyclic core of Lycopodium alkaloids using piperidinone intermediates.

-

Biocatalytic Resolution of Piperidine-2,3-dicarboxylates. Source:ChemistrySelect. Context: Discusses the resolution of cis-dimethyl piperidine derivatives for Moxifloxacin, highlighting the importance of cis-stereochemistry in bioactive piperidines.

-

Ant Venom Alkaloids: Solenopsins. Source:Toxins. Context: Biological activity of piperidine alkaloids and the structure-activity relationship of methyl substitution patterns.

Advanced Architectures in Lactam Pharmacology: A Technical Guide to Gamma- and Delta-Lactam Scaffolds

Executive Summary & Nomenclature Correction

This technical guide provides a rigorous analysis of lactam-based pharmacophores. While the request groups 3,5-Dimethylpiperidin-2-one with gamma-lactams, strict chemical nomenclature defines it as a delta-lactam (six-membered ring). Gamma-lactams (pyrrolidin-2-ones) contain five-membered rings.

However, in high-throughput medicinal chemistry, these two scaffolds are often analyzed concurrently due to their shared synthetic pathways (e.g., intramolecular cyclization) and their role as bio-isosteres. This guide will bridge the two classes, using This compound as a primary case study for conformationally restricted delta-lactams , a privileged scaffold in CNS and cardiovascular drug discovery.

Core Distinctions

| Feature | Gamma-Lactam (Pyrrolidin-2-one) | Delta-Lactam (Piperidin-2-one) |

| Ring Size | 5-membered | 6-membered |

| Strain/Stability | High ring strain; susceptible to hydrolysis | Lower strain; thermodynamically stable (similar to acyclic amides) |

| Pucker | Envelope conformation | Chair/Twist-boat conformation |

| Key Drug Class | Racetams (Nootropics), Penicillins (Fused | Kinase Inhibitors (JAK), Factor Xa Inhibitors |

Structural Analysis: The 3,5-Dimethyl Advantage

The This compound scaffold is not merely a spacer; it is a conformational lock . Unsubstituted piperidinones are flexible, adopting multiple chair and boat conformers. The addition of methyl groups at the C3 and C5 positions restricts this flexibility, pre-organizing the molecule for receptor binding—a concept known as the Thorpe-Ingold Effect applied to ligand affinity.

Stereochemical Complexity

The 3,5-substitution pattern creates two chiral centers, resulting in two diastereomeric pairs:

-

Cis-isomer (Syn): The methyl groups are on the same face. (Note: While often achiral in symmetric piperidines, the carbonyl at C2 breaks symmetry, making the cis form a racemic pair of enantiomers unless

symmetry is accidentally achieved). -

Trans-isomer (Anti): The methyl groups are on opposite faces.

Medicinal Relevance: The cis-3,5-dimethyl motif is often preferred in hydrophobic pockets (e.g., Tibric acid precursors) because it mimics the bulk of a fused ring system without the added molecular weight.

Synthetic Methodologies

We define three primary routes for accessing this scaffold, prioritizing stereocontrol.

Pathway A: Catalytic Hydrogenation of Pyridinones (Authoritative)